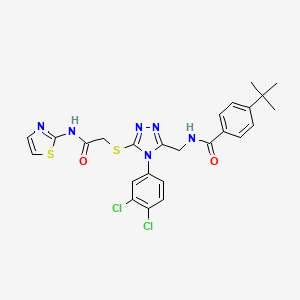

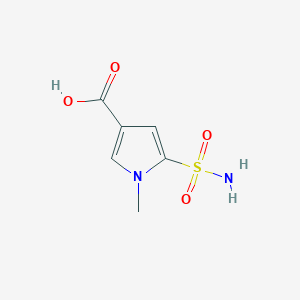

![molecular formula C11H6Cl2N4 B2682172 7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320417-01-4](/img/structure/B2682172.png)

7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

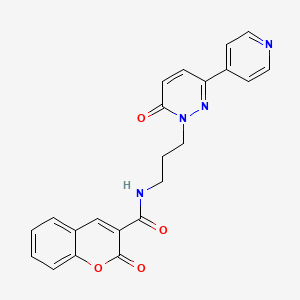

“7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have been studied for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines involves various methods. One approach involves the use of enaminonitriles and benzohydrazides in a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . Another method involves the reaction of dibenzoylacetylene . The synthesis of these compounds often requires specific conditions and catalysts .Wissenschaftliche Forschungsanwendungen

- 7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits antibacterial effects. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. These investigations aim to develop novel antibiotics to combat bacterial infections .

- The compound demonstrates antifungal properties. Scientists have studied its efficacy against fungal pathogens, including yeasts and molds. Understanding its mode of action and optimizing its structure can lead to improved antifungal drugs .

- 7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has antiviral potential. Researchers explore its activity against viruses, including HIV and other RNA viruses. Investigating its interactions with viral proteins and nucleic acids is crucial for drug development .

- The compound has been investigated for its antiparasitic properties. It may target protozoan parasites responsible for diseases like malaria and leishmaniasis. Developing effective antiparasitic agents remains a priority .

- Scientists study the compound’s impact on cancer cells. It may inhibit tumor growth or interfere with cancer-related pathways. Further research aims to optimize its potency and minimize side effects .

- 7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine serves as a versatile linker for metal coordination complexes. These complexes have applications in catalysis, drug delivery, and imaging. Understanding their behavior in biological systems is essential .

Antibacterial Properties

Antifungal Activity

Antiviral Applications

Antiparasitic Effects

Anticancer Research

Metal Coordination Complexes

Wirkmechanismus

Target of Action

Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been found to inhibit cdk2, a cyclin-dependent kinase .

Mode of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .

Biochemical Pathways

Compounds with similar structures have been found to affect the erk signaling pathway, which plays a crucial role in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to have suitable pharmacokinetic properties, which contribute to their observed antitumor activity .

Result of Action

Similar compounds have been found to inhibit the growth of various cancer cell lines, induce cell apoptosis, and cause alterations in cell cycle progression .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that environmental factors may play a role in the synthesis and stability of these compounds .

Eigenschaften

IUPAC Name |

7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4/c12-7-1-2-8(9(13)5-7)10-3-4-14-11-15-6-16-17(10)11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIOVAGKZKUPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)

![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)

![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)